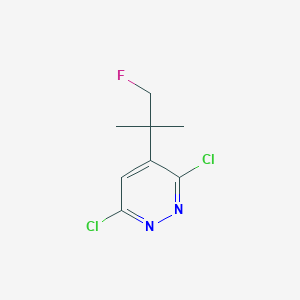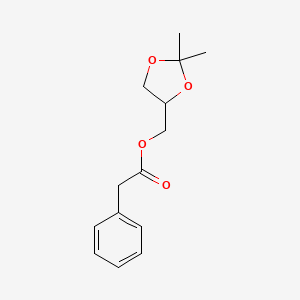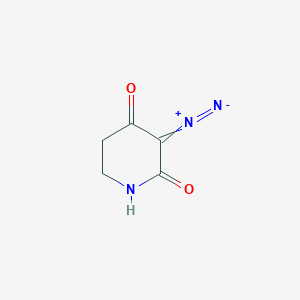
3,6-Dichloro-4-(1-fluoro-2-methylpropan-2-yl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dichloro-4-(1-fluoro-2-methylpropan-2-yl)pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two chlorine atoms at positions 3 and 6, and a 1-fluoro-2-methylpropan-2-yl group at position 4. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4-(1-fluoro-2-methylpropan-2-yl)pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,6-dichloropyridazine and 1-fluoro-2-methylpropan-2-yl halide.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions. A suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), is used to dissolve the reactants.
Catalysts: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) may be used to facilitate the coupling reaction.
Temperature and Time: The reaction is typically conducted at elevated temperatures (80-120°C) for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides.
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium, copper, and nickel-based catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amino-substituted pyridazine derivative.
科学研究应用
3,6-Dichloro-4-(1-fluoro-2-methylpropan-2-yl)pyridazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 3,6-Dichloro-4-(1-fluoro-2-methylpropan-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis.
相似化合物的比较
Similar Compounds
3,6-Dichloropyridazine: Lacks the 1-fluoro-2-methylpropan-2-yl group, making it less hydrophobic.
4-Isopropylpyridazine: Lacks the chlorine atoms, resulting in different reactivity and biological activity.
4-Fluoropyridazine: Contains a fluorine atom but lacks the chlorine atoms, leading to different chemical properties.
Uniqueness
3,6-Dichloro-4-(1-fluoro-2-methylpropan-2-yl)pyridazine is unique due to the combination of chlorine and fluorine substituents, which impart distinct chemical and biological properties. The presence of both electron-withdrawing and electron-donating groups makes it versatile for various chemical transformations and applications.
属性
CAS 编号 |
108287-81-6 |
|---|---|
分子式 |
C8H9Cl2FN2 |
分子量 |
223.07 g/mol |
IUPAC 名称 |
3,6-dichloro-4-(1-fluoro-2-methylpropan-2-yl)pyridazine |
InChI |
InChI=1S/C8H9Cl2FN2/c1-8(2,4-11)5-3-6(9)12-13-7(5)10/h3H,4H2,1-2H3 |
InChI 键 |
GLQISJHUKGVNCL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CF)C1=CC(=NN=C1Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14322069.png)



![2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine](/img/structure/B14322113.png)
![2H-1-Benzopyran-2-one, 3-[1-(phenylhydrazono)ethyl]-](/img/structure/B14322119.png)
![4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol](/img/structure/B14322123.png)


![1-{[4-(2-Methoxy-4-nitrophenoxy)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14322136.png)
![2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]-](/img/structure/B14322138.png)



